molecular formula C23H30N4O4 B10771699 (1S,5S)-tert-butyl 3-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

(1S,5S)-tert-butyl 3-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B10771699
M. Wt: 426.5 g/mol
InChI Key: YKEGUYTXACKXKS-IRXDYDNUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “PMID21536438C20f” involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This involves the reaction of appropriate pyrimidine precursors under controlled conditions.

    Attachment of the pyridine moiety: This step requires the use of a coupling reagent to attach the pyridine ring to the pyrimidine core.

    Formation of the azabicyclo[3.2.1]octane structure: This is achieved through a series of cyclization reactions.

    Introduction of the tert-butyl ester group: This final step involves esterification under acidic conditions.

Industrial Production Methods

Industrial production of “PMID21536438C20f” follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

“PMID21536438C20f” undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

“PMID21536438C20f” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID21536438C20f” involves its interaction with specific molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

“PMID21536438C20f” is unique due to its specific structural features and biological activity. Similar compounds include other pyrimidine-based ligands and azabicyclo[3.2.1]octane derivatives. “PMID21536438C20f” stands out due to its high potency and selectivity for its molecular targets .

List of Similar Compounds

Properties

Molecular Formula

C23H30N4O4

Molecular Weight

426.5 g/mol

IUPAC Name

tert-butyl (1S,5S)-3-[5-methyl-6-(2-methylpyridin-3-yl)oxypyrimidin-4-yl]oxy-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C23H30N4O4/c1-14-20(25-13-26-21(14)30-19-7-6-10-24-15(19)2)29-18-11-16-8-9-17(12-18)27(16)22(28)31-23(3,4)5/h6-7,10,13,16-18H,8-9,11-12H2,1-5H3/t16-,17-/m0/s1

InChI Key

YKEGUYTXACKXKS-IRXDYDNUSA-N

Isomeric SMILES

CC1=C(N=CN=C1OC2C[C@@H]3CC[C@@H](C2)N3C(=O)OC(C)(C)C)OC4=C(N=CC=C4)C

Canonical SMILES

CC1=C(N=CN=C1OC2CC3CCC(C2)N3C(=O)OC(C)(C)C)OC4=C(N=CC=C4)C

Origin of Product

United States

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